molecular formula C6H4N2S2 B12361487 4aH-thieno[3,2-d]pyrimidine-4-thione

4aH-thieno[3,2-d]pyrimidine-4-thione

Cat. No.: B12361487
M. Wt: 168.2 g/mol
InChI Key: APYUBFXQKFAMGE-UHFFFAOYSA-N
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Description

4aH-thieno[3,2-d]pyrimidine-4-thione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4aH-thieno[3,2-d]pyrimidine-4-thione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . These methods provide efficient routes to the desired thienopyrimidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4aH-thieno[3,2-d]pyrimidine-4-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Scientific Research Applications

4aH-thieno[3,2-d]pyrimidine-4-thione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a photosensitizer for photodynamic therapy (PDT) due to its ability to generate singlet oxygen . This property makes it a promising candidate for the treatment of cancer and other diseases. Additionally, its incorporation into DNA and RNA sequences has been explored for targeted therapeutic applications .

Properties

Molecular Formula

C6H4N2S2

Molecular Weight

168.2 g/mol

IUPAC Name

4aH-thieno[3,2-d]pyrimidine-4-thione

InChI

InChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3,5H

InChI Key

APYUBFXQKFAMGE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2C1=NC=NC2=S

Origin of Product

United States

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